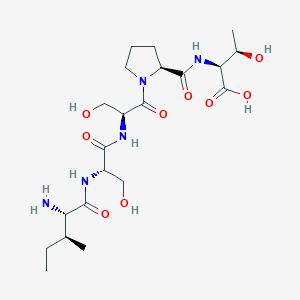
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is a peptide composed of five amino acids: L-threonine, L-isoleucine, L-serine, L-serine, and L-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-isoleucine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-serine, L-serine, and L-proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-threonine and L-serine can be oxidized to form aldehydes or ketones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, such as in wound healing and tissue regeneration.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and modulate their activity, or it can interact with cell surface receptors to trigger signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Threonine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-
- L-Threonine, L-lysyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-histidyl-L-arginyl-
Uniqueness
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
866720-56-1 |
|---|---|
Formule moléculaire |
C21H37N5O9 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-4-10(2)15(22)19(32)23-12(8-27)17(30)24-13(9-28)20(33)26-7-5-6-14(26)18(31)25-16(11(3)29)21(34)35/h10-16,27-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,34,35)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 |
Clé InChI |
PETNSQBRDTUHFX-DWTGPMEZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


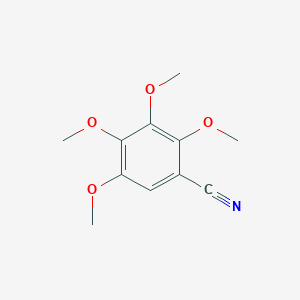
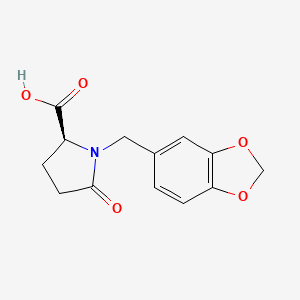
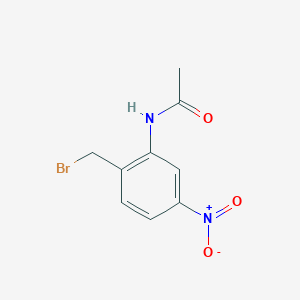
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
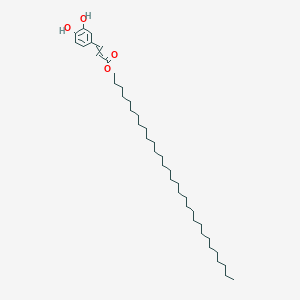
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
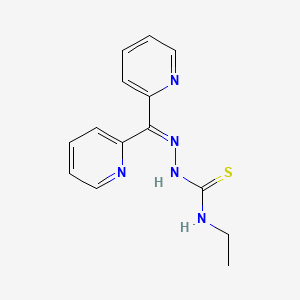
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
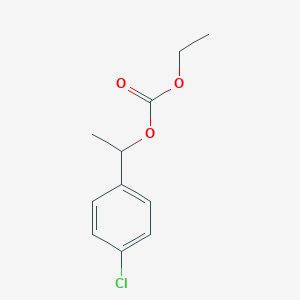
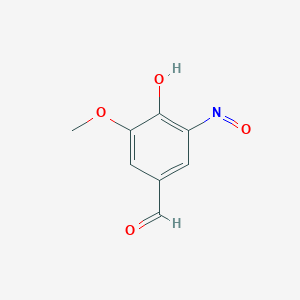
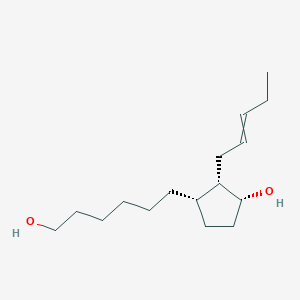
boranyl](/img/structure/B12539103.png)
